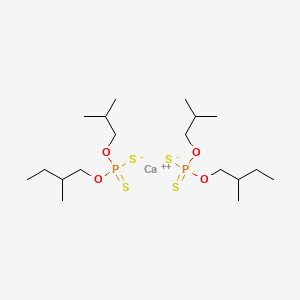
Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine is a dinucleotide composed of cytidine, adenosine, and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis. It plays a crucial role in various biological processes, including cellular signaling and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotides using phosphoramidite chemistry. This method allows for the precise control of the sequence and length of the oligonucleotide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through automated solid-phase synthesis. This method involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The process is highly efficient and can produce large quantities of the compound with high purity. Post-synthesis, the compound is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or hydrogen peroxide in an aqueous solution.
Reduction: Sodium borohydride in an alcohol or aqueous solution.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while reduction can result in the formation of reduced nucleotides.
Wissenschaftliche Forschungsanwendungen
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine has numerous applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is essential in understanding RNA and DNA synthesis, as well as in the study of cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections and genetic disorders.
Industry: The compound is used in the development of diagnostic tools and biotechnological applications.
Wirkmechanismus
The mechanism of action of Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound interacts with various molecular targets, including enzymes involved in nucleic acid synthesis and repair. These interactions can modulate cellular processes such as gene expression and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cytidylyl-(5’->3’)-uridine
- Cytidylyl-(5’->3’)-cytidine
- Cytidylyl-(5’->3’)-inosinic acid
Uniqueness
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable phosphodiester bonds and participate in various biological processes makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
2760-27-2 |
|---|---|
Molekularformel |
C29H37N13O17P2 |
Molekulargewicht |
901.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O17P2/c30-13-1-2-40(29(48)39-13)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)42-9-38-15-23(32)34-7-36-25(15)42)5-54-61(51,52)58-20-10(3-43)55-27(18(20)46)41-8-37-14-22(31)33-6-35-24(14)41/h1-2,6-12,16-21,26-28,43-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,39,48)(H2,31,33,35)(H2,32,34,36)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
KRKSSBZCVSQPAA-LFTIVBHHSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


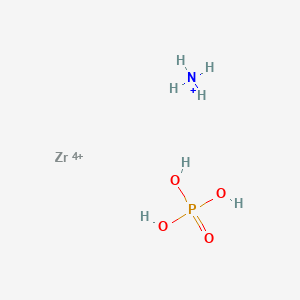
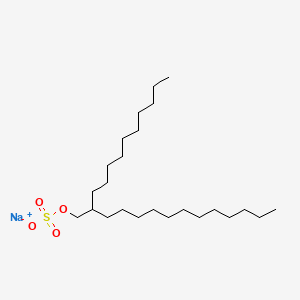
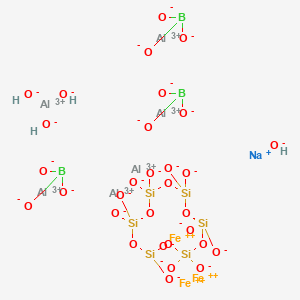
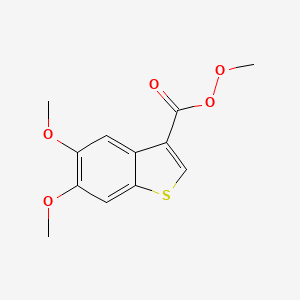
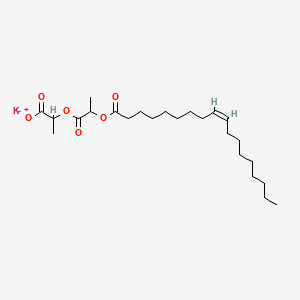

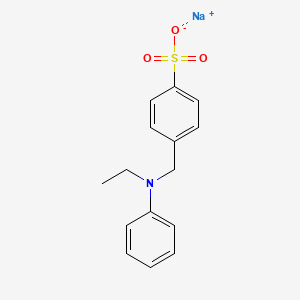

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
